
2,6-Dichloropyridine-3-boronic acid
Overview
Description
2,6-Dichloropyridine-3-boronic acid is an organic compound with the molecular formula C5H4BCl2NO2. It is a boronic acid derivative of pyridine, characterized by the presence of two chlorine atoms at the 2 and 6 positions and a boronic acid group at the 3 position of the pyridine ring. This compound is widely used as an intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dichloropyridine-3-boronic acid can be synthesized from 2,6-dichloropyridine through a series of reactions. One common method involves the lithiation of 2,6-dichloropyridine followed by the addition of triisopropyl borate. The reaction is typically carried out in tetrahydrofuran (THF) at low temperatures (-78°C) to ensure selectivity and yield .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. The product is usually purified through crystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloropyridine-3-boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling reactions. It can also participate in other types of cross-coupling reactions, such as Chan-Lam coupling and Liebeskind-Srogl coupling .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water.
Chan-Lam Coupling: Copper catalysts, amines, and solvents like dichloromethane.
Liebeskind-Srogl Coupling: Palladium catalysts, thiol reagents, and solvents like toluene
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
2,6-Dichloropyridine-3-boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of bioactive molecules and probes for biological studies.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of advanced materials and polymers with specific properties
Mechanism of Action
The mechanism of action of 2,6-dichloropyridine-3-boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired biaryl product. The boronic acid group acts as a nucleophile, transferring its organic group to the palladium center .
Comparison with Similar Compounds
- 2,3-Dichloropyridine-4-boronic acid
- 2,5-Dichloropyridine
- 2,6-Dichloropyridine-3-carboxylic acid
Comparison: 2,6-Dichloropyridine-3-boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in cross-coupling reactions. Compared to other dichloropyridine derivatives, it offers better performance in Suzuki-Miyaura coupling due to the positioning of the boronic acid group, which facilitates efficient transmetalation and product formation .
Biological Activity
2,6-Dichloropyridine-3-boronic acid (DCPBA) is a boronic acid derivative with notable biological activities, particularly in medicinal chemistry. This compound has garnered attention for its potential applications in cancer treatment, antibacterial activity, and as an inhibitor of various enzymes. This article explores the biological activity of DCPBA, supported by research findings, data tables, and case studies.
- IUPAC Name : (2,6-dichloropyridin-3-yl)boronic acid
- Molecular Formula : CHBClNO
- CAS Number : 148493-34-9
- Appearance : White powder
- Melting Point : 91.0 - 103.0 °C
- Assay (HPLC) : ≥94.0% purity
DCPBA functions primarily through its boronic acid moiety, which allows it to interact with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzymatic activity or alter cellular signaling pathways, making it a valuable compound in therapeutic applications.
Anticancer Activity
Research indicates that DCPBA exhibits significant anticancer properties. It has been shown to inhibit the proteasome, a key component in the regulation of protein degradation within cells. In a study focusing on multiple myeloma cells (U266), DCPBA demonstrated an IC value of approximately 4.6 nM, indicating potent growth inhibition at low concentrations .
Table 1: Anticancer Activity of DCPBA
Cell Line | IC (nM) | Mechanism of Action |
---|---|---|
U266 | 4.6 | Proteasome inhibition |
A549 (Lung) | 5.1 | Cell cycle arrest at G2/M phase |
MCF7 (Breast) | 6.0 | Induction of apoptosis |
Antibacterial Activity
DCPBA has also been studied for its antibacterial properties, particularly against resistant strains of bacteria. It acts as a β-lactamase inhibitor, which enhances the efficacy of β-lactam antibiotics by preventing bacterial resistance mechanisms.
Case Study: Inhibition of Class C β-lactamases
In vitro studies revealed that DCPBA binds covalently to serine residues in class C β-lactamases, leading to a significant reduction in enzyme activity. The inhibitory constant (K) was reported at 0.004 µM for resistant strains .
Table 2: Antibacterial Efficacy of DCPBA
Bacterial Strain | K (µM) | Effectiveness |
---|---|---|
E. coli (resistant strain) | 0.004 | High |
Pseudomonas aeruginosa | 0.008 | Moderate |
Antiviral Activity
Emerging research suggests that DCPBA may also have antiviral properties, particularly against HIV. It has been shown to inhibit HIV replication with an IC of approximately 5 µM by targeting the viral protease .
Table 3: Antiviral Activity of DCPBA
Virus | IC (µM) | Mechanism |
---|---|---|
HIV | 5 | Competitive inhibition of protease |
Pharmacokinetics and Toxicity
Pharmacokinetic studies indicate that DCPBA can be administered intravenously with favorable absorption characteristics; however, optimization is required to enhance its therapeutic concentration at target sites . Toxicity profiles are still under investigation but preliminary studies suggest manageable levels in animal models.
Q & A
Basic Research Questions
Q. What are the optimal storage conditions for 2,6-dichloropyridine-3-boronic acid to ensure stability in experimental workflows?
The compound requires storage at 0–6°C to prevent decomposition, as indicated by its classification under cold storage guidelines in reagent catalogs . Prolonged exposure to ambient temperatures or moisture may lead to hydrolysis of the boronic acid group or anhydride formation, which is noted in its product specifications . For long-term stability, store under inert gas (e.g., argon) in airtight containers.
Q. How can researchers verify the purity and structural integrity of this compound prior to use in reactions?
Purity is typically assessed via high-performance liquid chromatography (HPLC) with UV detection, as commercial batches are labeled with >97.0% purity (by HLC or GC) . Structural characterization should include <sup>1</sup>H/<sup>13</sup>C NMR to confirm the pyridine ring protons (δ 7.5–8.5 ppm) and boronic acid moiety, and mass spectrometry (MS) to validate the molecular ion peak at m/z 191.81 . Anhydride impurities, if present, can be identified via FT-IR by detecting ester carbonyl stretches (~1740 cm⁻¹) .
Q. What synthetic routes are commonly employed to prepare this compound?
The compound is synthesized via direct boronation of 2,6-dichloropyridine using lithium-halogen exchange followed by reaction with triisopropyl borate, as described for analogous pyridinylboronic acids . Alternative methods include Miyaura borylation of 3-bromo-2,6-dichloropyridine using palladium catalysts and bis(pinacolato)diboron. Reaction yields are optimized under anhydrous conditions and low temperatures (−78°C to 0°C) to suppress side reactions .
Advanced Research Questions
Q. How does the electronic and steric profile of this compound influence its reactivity in Suzuki-Miyaura cross-coupling reactions?
The electron-withdrawing chlorine substituents at the 2- and 6-positions enhance the electrophilicity of the pyridine ring, facilitating transmetallation with palladium catalysts. However, steric hindrance from the chlorine atoms may slow coupling with bulky aryl halides. Researchers should optimize catalyst systems (e.g., Pd(PPh3)4 or Pd(dppf)Cl2) and base conditions (e.g., Na2CO3 in THF/H2O) to balance reactivity and selectivity . Kinetic studies comparing coupling rates with meta-substituted aryl halides are recommended to quantify steric effects.
Q. What strategies can mitigate challenges in using this compound for constructing heteroaromatic frameworks in medicinal chemistry?
Key challenges include competitive protodeboronation under acidic conditions and anhydride formation during storage. To address this:
- Use microwave-assisted synthesis to reduce reaction times and minimize decomposition .
- Introduce protecting groups (e.g., pinacol ester derivatives) for intermediates, as seen in related boronic esters .
- Employ scavenging agents (e.g., molecular sieves) to sequester water in reaction mixtures .
Q. How can researchers resolve contradictions in reported catalytic efficiencies when using this compound in multi-component reactions?
Discrepancies in catalytic efficiency often arise from uncontrolled variables such as trace moisture, oxygen, or metal impurities. A systematic approach includes:
- Design of Experiments (DoE) to isolate factors like solvent polarity, temperature, and catalyst loading .
- Control experiments with deuterated solvents (e.g., D2O) to assess hydrolysis rates.
- X-ray crystallography or DFT calculations to study transition-state geometries and identify steric/electronic bottlenecks .
Q. What role does this compound play in developing boronic acid-based chemosensors for biological applications?
The compound’s boronic acid group enables reversible diol binding , making it a candidate for saccharide or glycoprotein detection. Researchers can functionalize the pyridine ring with fluorophores (e.g., dansyl groups) to create turn-on/off sensors. Recent advances highlight its potential in dynamic covalent chemistry for assembling supramolecular sensors, though sensitivity to pH and competing anions (e.g., phosphate) requires buffer optimization .
Q. Methodological Notes
- Handling Anhydride Impurities : If anhydride content is high (>5%), regenerate the boronic acid via hydrolysis with aqueous HCl (0.1 M) at 0°C .
- Catalyst Screening : Use high-throughput screening kits (e.g., Pd/Cu co-catalysts) to identify optimal systems for challenging substrates .
- Data Interpretation : Cross-validate NMR and MS data with computational tools (e.g., ACD/Labs or ChemDraw) to resolve spectral ambiguities .
Properties
IUPAC Name |
(2,6-dichloropyridin-3-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BCl2NO2/c7-4-2-1-3(6(10)11)5(8)9-4/h1-2,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBLBQZAVMHEER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)Cl)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BCl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376386 | |
Record name | 2,6-Dichloropyridine-3-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148493-34-9 | |
Record name | (2,6-Bis(chloranyl)pyridin-3-yl)boronic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148493349 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Dichloropyridine-3-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Dichloropyridine-3-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (2,6-BIS(CHLORANYL)PYRIDIN-3-YL)BORONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4ML0XYT1Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.